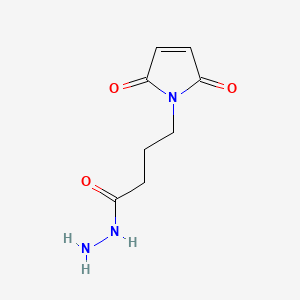

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.194. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

4-Maleimidobutyric Acid Hydrazide is a compound that primarily targets proteins with thiol groups . It is used as a reagent for the modification of proteins or large biomolecules .

Mode of Action

The compound interacts with its targets through a process known as bioconjugation . It reacts with thiol groups in proteins, leading to the functionalization and cross-linking of these biomolecules .

Result of Action

The primary result of the action of 4-Maleimidobutyric Acid Hydrazide is the modification of proteins or large biomolecules . This can lead to changes in the structure and function of these molecules, potentially influencing cellular processes where these proteins are involved.

Action Environment

The action of 4-Maleimidobutyric Acid Hydrazide can be influenced by environmental factors such as temperature and pH. It is stable at room temperature and has a low solubility in water . It is also sensitive to moisture . Therefore, it should be stored in a dry, cool environment .

生化分析

Biochemical Properties

4-Maleimidobutyric Acid Hydrazide is used as a spacer in the construction of drug and other types of bioconjugates . It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent . This compound serves as a modification reagent for thiol groups in proteins . It interacts with enzymes, proteins, and other biomolecules through these reactions, forming stable bonds that can be used for various biochemical applications .

Molecular Mechanism

At the molecular level, 4-Maleimidobutyric Acid Hydrazide exerts its effects through its ability to form stable bonds with biomolecules. The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . Additionally, the maleimide group will react with a thiol group to form a covalent bond . These reactions allow 4-Maleimidobutyric Acid Hydrazide to interact with a wide range of biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes.

生物活性

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects.

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 172.15 g/mol

- CAS Number : 64987-82-2

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Several studies have demonstrated that compounds related to this compound exhibit significant antioxidant activity. For instance:

- Hydroxyl Radical Scavenging : The compound is effective in scavenging hydroxyl radicals, which are highly reactive species that can cause cellular damage. The mechanism involves the donation of electrons to neutralize these radicals .

- Lipid Peroxidation Inhibition : It has been shown to inhibit lipid peroxidation, thereby protecting cell membranes from oxidative damage .

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

- Lipoxygenase Inhibition : Compounds derived from similar structures have been observed to inhibit lipoxygenase (LO), an enzyme involved in the inflammatory response. This inhibition could potentially reduce inflammation-related conditions .

Study 1: Antioxidant Properties

A study published in Phytochemistry evaluated the antioxidant properties of various pyrrole derivatives. Compounds similar to this compound were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .

Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of pyrrole derivatives. The study found that certain derivatives exhibited potent inhibition of LO activity, suggesting potential therapeutic applications in managing inflammatory diseases. The specific compound's structure played a critical role in its efficacy .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS No. | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 64987-82-2 | High | Moderate |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile | 31489-18-6 | Moderate | High |

| Butyl-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | 174603-73-7 | High | Low |

属性

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14/h3-4H,1-2,5,9H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFQKRITGGSIAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692939 |

Source

|

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181148-01-6 |

Source

|

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-butanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181148-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。